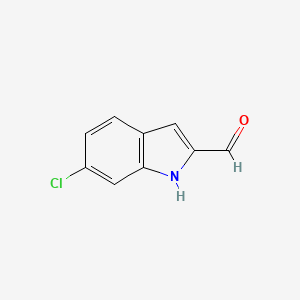

6-Chloro-1H-indole-2-carbaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSNKPINGXEIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583024 | |

| Record name | 6-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-59-3 | |

| Record name | 6-Chloro-1H-indole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Indole Derivatives

The indole (B1671886) nucleus, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of chemical and biological sciences. nih.govcreative-proteomics.com This heterocyclic system is not merely a synthetic curiosity but a recurring motif in a vast array of natural products and pharmacologically active compounds. nih.govchula.ac.th Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a multitude of indole-containing secondary metabolites. nih.gov In the realm of medicine, indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. chula.ac.thbiosynth.com Their structural versatility allows them to act as ligands for a diverse range of receptors and to bind to various enzymes, making them invaluable in drug discovery. chula.ac.th The ability of the indole framework to be readily functionalized provides a platform for the synthesis of complex molecules with tailored therapeutic profiles. biosynth.comnih.gov

The Pivotal Role of the Formyl Group in Indole Chemistry

The introduction of a formyl group (-CHO) onto the indole (B1671886) ring dramatically influences its chemical reactivity and biological potential. The formyl group is a versatile functional handle that can participate in a wide array of chemical transformations. ontosight.ai In the context of indole chemistry, the position of the formyl group is crucial. Indole-3-carbaldehydes, for instance, are key intermediates in the synthesis of various bioactive compounds and natural products. ekb.eg The carbonyl group of the aldehyde facilitates C-C and C-N bond-forming reactions, as well as reductions, opening avenues for the construction of diverse heterocyclic systems. ekb.eg

From a biological standpoint, the formyl group can significantly impact a molecule's ability to interact with biological targets such as enzymes and receptors. ontosight.ai This interaction can modulate or enhance the biological activity of the parent indole structure. ontosight.ai For example, the formyl group can act as a hydrogen bond acceptor, influencing the binding affinity of a compound to its target protein.

6 Chloro 1h Indole 2 Carbaldehyde: a Compound of Growing Interest

Retrosynthetic Analysis of the this compound Scaffold

A primary disconnection involves the formyl group (C=O) at the C2 position. This is a functional group interconversion (FGI), suggesting that the aldehyde can be derived from other functionalities, such as a carboxylic acid or its corresponding amide. ias.ac.in Another key retrosynthetic step is the disconnection of the indole ring itself. Several classic indole syntheses can be considered here, including the Fischer, Bischler, or Reissert methods.

A plausible retrosynthetic pathway is outlined below:

Step 1 (Functional Group Interconversion): The 2-carbaldehyde group is seen as an oxidation product of a 2-methylindole or the result of formylation of the indole nucleus.

Step 2 (Indole Ring Disconnection): The indole ring itself can be broken down. For instance, in a Bischler-type approach, the C2-N and C3-C3a bonds are disconnected, leading back to a precursor like 2-amino-5-chlorophenacyl halide and an aniline.

Step 3 (Precursor Simplification): These precursors are then traced back to simpler, readily available chemicals like 4-chloroaniline.

This logical deconstruction provides a roadmap for various potential synthetic routes. ewadirect.com

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing indole derivatives often involve multi-step sequences that provide a high degree of control over the final structure.

Multi-component Reactions in Indole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have become powerful tools in heterocyclic chemistry. arkat-usa.orgacs.org The Ugi reaction, a well-known MCR, can be employed to construct functionalized indole scaffolds. acs.org

For instance, a sustainable, two-step MCR approach has been developed to synthesize indole-2-carboxamide derivatives. rsc.orgrsc.org This process involves an initial Ugi four-component reaction (U-4CR) between an aniline, glyoxal, formic acid, and an isocyanide at room temperature. rsc.org The resulting adduct is then subjected to an acid-induced cyclization to yield the multi-substituted indole-2-carboxamide. rsc.org While this does not directly yield the carbaldehyde, the carboxamide is a close precursor that can be converted to the target aldehyde through subsequent chemical transformations. The versatility of MCRs allows for the creation of a diverse library of indole derivatives by varying the initial components. arkat-usa.orgacs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Ref |

| Substituted Anilines | Glyoxal dimethyl acetal | Formic Acid | Isocyanides | Indole-2-carboxamides | rsc.org |

| Indoles | Aldehydes | Amines | Isocyanides | Indole Carboxamide Amino Amides | acs.org |

| Indoles | Aldehydes | Thiourea | (Thio)urea derivatives | acs.org |

Friedel-Crafts Alkylation Approaches for Indole Derivatives

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. acs.org In indole chemistry, the electron-rich nature of the heterocycle makes it highly nucleophilic, readily participating in Friedel-Crafts alkylations. nih.gov Typically, the C3 position of indole is the most reactive site for electrophilic attack. nih.govrsc.org

However, C2-alkylation can also be achieved under specific conditions. rsc.org The reaction is usually catalyzed by a Lewis acid, such as copper(II) triflate (Cu(OTf)₂), which activates an electrophile for attack by the indole ring. rsc.orgmdpi.com For example, reactions using trichloroacetimidates as electrophiles have been shown to effectively alkylate indoles. nih.gov While direct formylation at the C2 position via a Friedel-Crafts-type reaction is challenging due to competing reactions at C3 and the nitrogen atom, this general strategy is crucial for creating various alkyl-substituted indole precursors. nih.govrsc.org

Chlorination Strategies for Indole-2-carbaldehyde Precursors

A direct and common strategy to synthesize this compound is the chlorination of a suitable, non-chlorinated precursor. The most logical precursor is the parent compound, indole-2-carbaldehyde. benchchem.comsigmaaldrich.com The regioselectivity of the chlorination is a key consideration.

The halogenation of indoles can be achieved using various reagents. researchgate.net N-Chlorosuccinimide (NCS) is a frequently used chlorinating agent for electron-rich heterocycles. The reaction conditions, including the choice of solvent and temperature, can be tuned to favor chlorination at specific positions on the indole ring. For the synthesis of the target molecule, the reaction would need to selectively introduce a chlorine atom at the C6 position of indole-2-carbaldehyde. Other chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or even chlorine gas under controlled conditions, can also be employed. nih.gov A proposed mechanism often involves electrophilic attack by a "Cl+" equivalent on the indole ring, with the existing aldehyde group directing the substitution pattern. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

For the synthesis of indole derivatives, green approaches include the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions. nih.govbeilstein-journals.org For example, metal-catalyzed reactions that proceed with high atom economy and avoid hazardous waste are preferred. mdpi.com The development of one-pot reactions and multi-component reactions, as discussed earlier, also aligns with green chemistry principles by reducing the number of steps, minimizing solvent use, and saving time and energy. acs.orgrsc.org

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free, or solid-state, reactions. mdpi.com These methods reduce pollution, lower costs, and simplify reaction procedures. Microwave irradiation under solvent-free conditions has emerged as a particularly effective technique. organic-chemistry.org

Utilization of Water as a Green Solvent

While specific studies on the synthesis of this compound in water are not extensively documented in peer-reviewed literature, the broader field of indole chemistry has seen significant advancements in aqueous synthetic methods. For instance, the synthesis of 2-substituted indoles has been achieved in a water-based micellar medium using TPGS-750-M, a designer surfactant. This approach often utilizes a palladium catalyst and can be sensitive to the heating method, with conventional heating sometimes proving more effective than microwave irradiation. The use of water as a solvent in these reactions not only reduces the reliance on volatile organic compounds but can also influence reaction pathways and yields.

Catalyst-Free Synthesis Protocols

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it simplifies purification processes and reduces costs and environmental concerns associated with catalyst toxicity and disposal. For the synthesis of indole-3-carbaldehydes, a related isomer of the target compound, metal-free formylation has been achieved using N,N-dimethylformamide (DMF) as both a solvent and a formylating agent, often in the presence of an activating agent like POCl3 in the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comwikipedia.org While a direct catalyst-free synthesis for this compound is not prominently reported, the general principles of the Vilsmeier-Haack reaction provide a foundational, albeit not entirely catalyst-free in the broader sense, pathway. organic-chemistry.orgchemistrysteps.comwikipedia.org

A patent describes the synthesis of 6-chloro-1H-indole-3-carbaldehyde using a Vilsmeier reagent prepared from DMF and a chlorinating agent. google.com This reaction, while not strictly catalyst-free due to the use of the Vilsmeier reagent, avoids the use of heavy metal catalysts.

| Reactant | Reagent | Product | Yield | Reference |

| 5-chloro-2-methyl-aniline | Vilsmeier reagent (from DMF and POCl3) | 6-chloro-1H-indole-3-carbaldehyde | 91% | google.com |

This table presents data for the synthesis of the 3-carbaldehyde isomer.

Reusable Catalysts in Indole Carbaldehyde Synthesis

The use of heterogeneous and recyclable catalysts is a significant advancement in sustainable chemistry. While specific examples for the direct synthesis of this compound are scarce, research on related reactions highlights the potential of this approach. For the formylation of amines, a key step in some indole syntheses, various catalytic systems are being explored. For instance, metal-free formylation of amides using CO2 has been demonstrated with an abnormal N-heterocyclic carbene (aNHC) catalyst. researchgate.net Ruthenium complexes have also been employed for the catalytic formylation of amines with dense carbon dioxide. ethz.ch

In the broader context of indole functionalization, catalytic versions of the Vilsmeier-Haack reaction are being developed to reduce the stoichiometric use of reagents like POCl3. These methods often involve a P(III)/P(V)=O cycle.

Stereoselective Synthesis and Enantiomeric Purity of Chiral Analogues

The synthesis of chiral indole derivatives with high enantiomeric purity is of great interest due to the stereospecific nature of many biological interactions. While specific literature on the stereoselective synthesis of chiral analogues of this compound is limited, general strategies for the enantioselective synthesis of substituted indoles and related heterocycles can be considered.

Total Synthesis of Complex Natural Products Featuring the this compound Moiety

The 6-chloroindole moiety is found in some natural products, although the presence of a 2-carbaldehyde group on this specific scaffold is not widely reported in prominent natural product databases. Many indole alkaloids are synthesized from indole-3-carbaldehyde and its derivatives. thieme-connect.com For example, the synthesis of bioactive indole alkaloids often utilizes 1H-indole-3-carboxaldehyde as a starting material. thieme-connect.com

While a direct total synthesis featuring this compound as a key intermediate is not found in the surveyed literature, the synthesis of various complex indole alkaloids demonstrates the importance of functionalized indole building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationresearchgate.netchemicalbook.comorganicchemistrydata.orgchemicalbook.comresearchgate.net

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms or unsaturated systems are "deshielded" and appear at a lower field (higher ppm value). libretexts.orglibretexts.org

The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, often between δ 9.5 and 10.5 ppm. For similar indole-3-carbaldehydes, this signal is observed around 10.0 ppm. rsc.org

Indole N-H Proton: The proton attached to the indole nitrogen (N-H) is acidic and its signal is often broad due to quadrupole coupling and exchange. It is expected to be found significantly downfield, typically above δ 11.0 ppm.

Aromatic Protons: The protons on the indole ring system appear in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns (splitting) are dictated by their position relative to the chloro and aldehyde substituents. For the parent 6-chloroindole, aromatic protons are observed between 7.0 and 7.6 ppm. chemicalbook.com The proton at position 3, adjacent to the electron-withdrawing aldehyde group, is expected to be a singlet and shifted downfield. The protons on the benzene (B151609) portion of the indole (H-4, H-5, and H-7) will show characteristic doublet or doublet of doublets splitting patterns based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 11.0 | Broad Singlet |

| CHO | 9.5 - 10.5 | Singlet |

| H-7 | ~7.8 | Doublet (d) |

| H-4 | ~7.6 | Doublet (d) |

| H-5 | ~7.2 | Doublet of Doublets (dd) |

| H-3 | ~7.3 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Key signals for this compound include:

Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon in the spectrum, typically appearing in the δ 180-190 ppm range.

Aromatic and Indole Carbons: The eight other carbons of the indole ring system appear in the δ 110-140 ppm region. The carbon atom bearing the chlorine (C-6) will have its chemical shift influenced by the halogen. The parent 6-chloroindole shows signals in this region. chemicalbook.com The carbons adjacent to the nitrogen (C-7a) and the aldehyde group (C-2) are also characteristically shifted. For related indole-3-carbaldehydes, the indole carbons appear between 111 and 137 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C-2 | ~138 |

| C-7a | ~136 |

| C-3a | ~127 |

| C-6 | ~130 |

| C-4 | ~123 |

| C-5 | ~121 |

| C-7 | ~112 |

| C-3 | ~115 |

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish through-space correlations between protons that are close to each other, which helps in confirming stereochemistry and assignments made from 1D spectra. researchgate.net For this compound, a NOESY experiment could confirm the structure by showing a correlation between the aldehyde proton and the proton at the 3-position of the indole ring. Additionally, correlations between adjacent protons on the benzene ring (e.g., between H-4 and H-5, and between H-5 and H-7) would solidify their assignments. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netorganicchemistrydata.orgresearchgate.net

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the IR spectrum would be expected to display several key absorption bands:

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹, characteristic of the N-H bond in the indole ring.

C-H (Aromatic) Stretch: Absorption bands typically appear just above 3000 cm⁻¹.

C=O (Aldehyde) Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of a conjugated aldehyde carbonyl group. nih.gov

C=C (Aromatic) Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and pyrrole (B145914) rings.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Indole | N-H | ~3300 | Medium, Sharp |

| Aldehyde | C=O | 1650 - 1680 | Strong |

| Aromatic | C=C | 1450 - 1600 | Medium-Weak |

| Aromatic | C-H | >3000 | Medium-Weak |

| Alkyl Halide | C-Cl | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisorganicchemistrydata.org

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through analysis of fragmentation patterns, clues about its structure. The molecular formula of this compound is C₉H₆ClNO, giving it a molecular weight of approximately 179.6 g/mol . nih.govavantorsciences.com

In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals at m/z 179 and m/z 181, with the latter having about one-third the intensity of the former.

The molecular ion can then break apart into smaller, charged fragments. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom or the entire formyl group. libretexts.org

[M-H]⁺: Loss of the aldehydic hydrogen radical, leading to a fragment at m/z 178/180.

[M-CHO]⁺: Loss of the formyl radical (·CHO), resulting in a significant peak at m/z 150/152. This corresponds to the 6-chloroindolyl cation.

Loss of Cl: Fragmentation involving the loss of a chlorine atom could also occur, leading to a fragment at m/z 144.

Elemental Analysis for Empirical Formula Confirmationresearchgate.net

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. For this compound, with the formula C₉H₆ClNO, the theoretical elemental composition provides a benchmark for confirming the purity and identity of a synthesized sample. researchgate.net

Table 4: Elemental Analysis Data for C₉H₆ClNO

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 60.19% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.38% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.74% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.80% |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.91% |

| Total | 179.61 | 100.00% |

Computational Chemistry and Theoretical Studies of 6 Chloro 1h Indole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations focus on the electron density to determine the ground-state energy and, from it, a wide range of molecular properties. For a molecule like 6-Chloro-1H-indole-2-carbaldehyde, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to optimize the molecular geometry and calculate its vibrational frequencies. tum.de

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is also instrumental in determining a molecule's nonlinear optical (NLO) properties. For substituted indole (B1671886) derivatives, the distribution of electron density in these orbitals, often visualized as lobes, indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on specific experimental or calculated results for this compound.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. tum.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of lone pairs, core pairs, and bonding pairs.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value measures the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger hyperconjugative interactions and greater molecular stability. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and chlorine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group.

Global Reactivity Parameters

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high hardness, indicating lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

Table 2: Hypothetical Global Reactivity Parameters for this compound (Note: The following data is illustrative and not based on specific experimental or calculated results for this compound.)

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 4.01 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies on this compound were identified in the search results, this technique would be invaluable for understanding its conformational flexibility and how it interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. By simulating the molecule's trajectory, researchers can identify stable conformations and the energetic barriers between them. MD simulations are also crucial for studying the formation of intermolecular hydrogen bonds and other non-covalent interactions that govern the molecule's behavior in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

A QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of molecules with known activities. Then, a mathematical model is built using statistical methods, such as the Genetic Function Algorithm (GFA), to correlate these descriptors with the observed biological activity. While QSAR studies have been performed on various indole derivatives, a specific model for this compound and its related analogs was not found in the provided search results. Such a study would be instrumental in guiding the design of new indole-based compounds with enhanced biological properties.

Applications of 6 Chloro 1h Indole 2 Carbaldehyde in Materials Science and Other Fields

Development of Functionalized Materials

Currently, there is limited direct research available on the application of 6-Chloro-1H-indole-2-carbaldehyde in the development of functionalized materials for materials science.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

There is no specific information available in the surveyed literature regarding the use of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices.

Chemo/Biosensors Development

The development of chemosensors and biosensors based specifically on this compound as the primary functional component has not been extensively reported in scientific literature.

Role in Agricultural Chemicals (Agrochemicals)

There is no direct evidence in primary research literature to suggest a significant role for this compound in the synthesis of agricultural chemicals. While related indole (B1671886) compounds have been investigated as phytoalexins, specific applications of the 6-chloro-2-carbaldehyde isomer are not documented.

Industrial Applications as a Fine Chemical

The primary documented application of this compound is as a fine chemical intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry. Its aldehyde functional group and the presence of a chlorine atom on the indole ring make it a versatile building block for creating a variety of substituted indole derivatives.

Research has shown its utility as a starting material in the synthesis of potential therapeutic agents. For instance, it has been employed in the preparation of N-benzhydryl indole compounds, which serve as intermediates for developing inhibitors of phospholipase A2 enzymes. google.comgoogleapis.com These enzymes are implicated in inflammatory processes, making their inhibitors potential anti-inflammatory drugs. googleapis.com

Another notable application is in the synthesis of inhibitors for the p53-Mdm2/Mdmx protein-protein interaction, which is a key target in cancer therapy. tum.de Additionally, it has been used as a precursor for synthesizing collagen 1 translation inhibitors, which are being investigated for the treatment of fibrotic diseases. google.com

The following table summarizes some of the reported synthetic applications of this compound as a fine chemical intermediate.

| Starting Material | Reagents | Product Class | Potential Application | Reference(s) |

| This compound | Benzhydryl bromide, NaH, Bu4NI | N-Benzhydryl indole compounds | Intermediates for phospholipase A2 inhibitors | google.comgoogleapis.com |

| This compound | 4-chlorophenylamine, triethylamine, (4-chlorophenyl)-acetylchloride | Complex indole derivatives | Inhibitors of p53-Mdm2/Mdmx interaction | tum.de |

| This compound | 1-(pyridin-4-yl)piperazine | Substituted piperazinyl-methyl-indole | Collagen 1 translation inhibitors | google.com |

Environmental and Metabolic Fate of Indole Derivatives Relevant to 6 Chloro 1h Indole 2 Carbaldehyde

Biodegradation and Biotransformation Pathways of Indole (B1671886) Compounds

The biodegradation and biotransformation of indole compounds are complex processes carried out by a diverse range of microorganisms. frontiersin.org These pathways are essential for the natural cycling of these compounds and for their removal from contaminated environments. researchgate.net

Microbial degradation of indole can proceed through several aerobic and anaerobic pathways. researchgate.net A common initial step in aerobic degradation is the hydroxylation of the indole ring. nih.gov For instance, under aerobic conditions, indole can be hydroxylated to form intermediates like indoxyl, which can then be further oxidized. researchgate.net Some proposed pathways for the mineralization of indole include the catechol pathway and the gentisate pathway. researchgate.net In one pathway, indole is hydroxylated to indoxyl, which is then converted to isatin (B1672199) and subsequently to anthranilic acid. researchgate.net Fungi, such as Aspergillus niger, can transform indole into various compounds including 3-indoxyl (3-hydroxyindole), N-formylanthranilic acid, anthranilic acid, and eventually catechol, which undergoes ring cleavage. researchgate.net

The substitution on the indole ring significantly influences the degradation pathway. For example, a methanogenic consortium capable of degrading indole through hydroxylation to oxindole (B195798) and then isatin was shown to be affected by different substituents. nih.gov The presence of a methyl group at the 1- or 2-position inhibited the initial hydroxylation, while 3-methylindole (B30407) could be hydroxylated at the 2-position but not further metabolized via the isatin pathway. nih.gov This suggests that the position and nature of substituents, such as the chloro- group in 6-Chloro-1H-indole-2-carbaldehyde, would be critical in determining its degradation pathway.

Biotransformation of indole derivatives is also a significant process, often leading to the formation of valuable compounds. A notable example is the microbial production of indigo (B80030) from indole, where two molecules of indole are oxidized to form one molecule of indigo, with indoxyl as an intermediate. frontiersin.org Similarly, chloro-substituted indoles can be biotransformed into chloro-substituted indigoids by recombinant Escherichia coli cells. proquest.com

| Degradation Pathway | Initial Step | Key Intermediates | Final Products | Reference |

| Aerobic Mineralization | Hydroxylation | Indoxyl, Isatin, Anthranilic Acid | CO2, Chloride | researchgate.net |

| Fungal Degradation (A. niger) | Transformation | 3-Indoxyl, Anthranilic Acid, Catechol | Ring cleavage products | researchgate.net |

| Anaerobic Degradation | Hydroxylation | Oxindole, Isatin | Methane, CO2 | nih.gov |

Microbial Metabolism of Indole Derivatives

The microbial metabolism of indole derivatives is diverse, with many bacterial species having evolved the ability to utilize these compounds as a source of carbon and energy. frontiersin.orgnih.gov This metabolic capability is crucial for their survival in environments where indole compounds are present. frontiersin.org

The metabolism of chlorinated aromatic compounds, a class to which this compound belongs, has been extensively studied. industrialmaintenanceproducts.netepa.gov Under aerobic conditions, microorganisms often initiate degradation through oxidation. industrialmaintenanceproducts.net In contrast, under anaerobic conditions, the primary mechanism is typically reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. industrialmaintenanceproducts.netresearchgate.net This process, known as halorespiration, can lead to the formation of less chlorinated and often less toxic compounds. industrialmaintenanceproducts.net

Studies on the microbial degradation of 4-chloroindole (B13527) have provided insights into the metabolism of chlorinated indoles. researchgate.nettec.mx Like the parent indole molecule, the degradation of chlorinated indoles can be initiated by oxidation. researchgate.net The presence and position of the chlorine atom can affect the rate and pathway of metabolism. epa.gov For example, the degree of chlorination is a known factor in the rate and extent of metabolism for compounds like PCBs. epa.gov

The metabolism of indole derivatives is not limited to degradation. Microorganisms can also carry out biotransformation reactions. For instance, recombinant E. coli expressing phenol (B47542) hydroxylase has been used for the biotransformation of 4- and 7-chloroindole (B1661978) into their corresponding dichloroindigo compounds. proquest.com The fungus Claviceps purpurea has been shown to convert various substituted indoles, including 6-chloroindole, into the corresponding substituted L-tryptophans. chemicalbook.com

| Microorganism | Substrate | Metabolic Product(s) | Metabolic Process | Reference |

| Aspergillus niger | Indole | 3-Indoxyl, Anthranilic Acid, Catechol | Degradation | researchgate.net |

| Methanogenic Consortium | Indole, 3-Methylindole | Oxindole, Isatin, 3-Methyloxindole | Degradation | nih.gov |

| Recombinant E. coli | 4-Chloroindole, 7-Chloroindole | 4,4-Dichloroindigo, 7,7-Dichloroindigo | Biotransformation | proquest.com |

| Claviceps purpurea | 6-Chloroindole | Substituted L-tryptophan | Biotransformation | chemicalbook.com |

Environmental Remediation Strategies Involving Indole-Degrading Microorganisms

The ability of microorganisms to degrade and detoxify indole derivatives and other aromatic compounds forms the basis of bioremediation strategies for contaminated environments. researchgate.netresearchgate.net Bioremediation utilizes the metabolic potential of microbes to break down pollutants into less harmful substances. nih.gov

For chlorinated aromatic compounds like this compound, bioremediation can be a particularly effective approach. industrialmaintenanceproducts.net Strategies can involve both aerobic and anaerobic processes. Aerobic bioremediation often involves the use of oxygenases to initiate the breakdown of the aromatic ring. industrialmaintenanceproducts.net Anaerobic bioremediation, on the other hand, frequently relies on reductive dechlorination to remove chlorine atoms, which is often a critical first step before the aromatic ring can be cleaved. industrialmaintenanceproducts.netresearchgate.net

Bioremediation strategies can be enhanced through several approaches. Bioaugmentation involves adding specific microorganisms with known degradative capabilities to a contaminated site. oup.com Biostimulation involves modifying the environment (e.g., by adding nutrients or electron acceptors) to encourage the growth and activity of indigenous microorganisms that can degrade the target pollutants. oup.com For instance, in the case of chlorinated compounds, providing an electron donor can stimulate reductive dechlorination by halorespiring bacteria like Dehalococcoides. researchgate.net

The combination of microbial and chemical processes can also be effective. For example, the use of zero-valent iron (Fe0) in conjunction with microbial cultures has been explored for the remediation of sites contaminated with chlorinated chemicals. nih.gov This approach can enhance the degradation of pollutants by creating conditions that are favorable for microbial activity. nih.gov

Role of Indole Derivatives in Inter-species and Inter-kingdom Signaling

Beyond their role as environmental pollutants, indole and its derivatives are increasingly recognized as important signaling molecules that mediate communication within and between different species and even across kingdoms. frontiersin.orgnih.govasm.org This signaling role can influence a wide range of biological processes, including bacterial physiology, biofilm formation, and host-microbe interactions. frontiersin.org

Indole acts as an intercellular signal that can control various aspects of bacterial life, such as spore formation, plasmid stability, drug resistance, and virulence. asm.org It can be produced by a wide variety of Gram-positive and Gram-negative bacteria. asm.org Interestingly, many non-indole-producing bacteria and eukaryotes possess enzymes like oxygenases that can modify or degrade indole, suggesting a mechanism to interfere with indole signaling. nih.gov

The signaling effects of indole are not limited to bacteria. In plants, indole derivatives like indole-3-acetic acid are crucial hormones that regulate growth and development. In animals, indole produced by gut microbiota can modulate host processes such as intestinal inflammation and oxidative stress. nih.gov

Halogenated indoles also play a role in biological systems. For example, 4-chloroindole-3-acetic acid is a naturally occurring plant hormone found in the seeds of several legumes. While the specific signaling roles of many synthetic halogenated indoles like this compound are not yet fully understood, their structural similarity to known signaling molecules suggests they could have significant biological activity. Studies have shown that halogenated indoles can inhibit biofilm formation in pathogenic fungi like Candida albicans. This indicates that chlorinated indole derivatives could potentially interfere with microbial communication and virulence.

| Signaling Molecule | Effect | Target Organism/System | Reference |

| Indole | Controls spore formation, drug resistance, biofilm formation | Bacteria | asm.org |

| Indole | Modulates intestinal inflammation and oxidative stress | Animals (Host) | nih.gov |

| Indole-3-acetic acid | Regulates plant growth and development | Plants | |

| Halogenated indoles | Inhibit biofilm and hyphal formation | Candida albicans (Fungus) |

常见问题

Q. What are the recommended synthetic routes for preparing 6-Chloro-1H-indole-2-carbaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, where indole derivatives are formylated using POCl₃ and DMF. For regioselective chlorination at the 6-position, electrophilic substitution under controlled temperatures (0–5°C) is recommended. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .

- Key Considerations :

- Monitor reaction progress using TLC to avoid over-chlorination.

- Optimize stoichiometry of chlorinating agents (e.g., N-chlorosuccinimide) to minimize byproducts.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Characteristic peaks include the aldehyde proton (~10 ppm) and indole NH (~12 ppm). Chlorine substitution deshields adjacent carbons, observable in DEPT-135 spectra .

- FT-IR : Confirm the aldehyde carbonyl stretch (~1680 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement can resolve bond lengths and angles. Disordered structures require iterative refinement with restraints .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings. Chlorine at the 6-position may sterically hinder reactivity; optimize ligand systems (e.g., XPhos) to enhance yields.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote aldehyde oxidation. Include radical scavengers (e.g., BHT) if side reactions occur .

- Table: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes C–X activation |

| Base | Cs₂CO₃ | Reduces aldol side reactions |

| Catalyst Loading | 2–5 mol% | Balances cost and efficiency |

Q. How can researchers address contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare NMR (DMSO-d₆ vs. CDCl₃) and HPLC retention times across labs. Solvent polarity and pH can shift proton signals significantly.

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and validate experimental observations. Discrepancies >0.5 ppm may indicate impurities or tautomerism .

- Case Study : A 2021 study resolved conflicting C NMR assignments by correlating computed chemical shifts with experimental data, identifying a keto-enol tautomer as the source of variation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the electronic properties of this compound?

- Methodological Answer :

- Multi-Method Validation : Combine DFT (for orbital energies) with UV-Vis spectroscopy (λmax) and cyclic voltammetry (HOMO/LUMO levels).

- Error Analysis : Assess basis set limitations (e.g., 6-311++G** vs. def2-TZVP) and solvent effects in computations. For example, PCM models improve agreement with solvatochromic data .

- Example : A 2023 study reconciled discrepancies in HOMO levels by incorporating dispersion corrections (D3BJ) and explicit solvent molecules in simulations .

Q. How does the crystal packing of this compound influence its supramolecular interactions, and what challenges exist in refining disordered structures?

- Methodological Answer :

- Intermolecular Forces : SCXRD reveals C–H···O hydrogen bonds between the aldehyde and adjacent indole rings, while π-π stacking (3.5–4.0 Å) stabilizes layers. Chlorine participates in halogen bonds (Cl···N, ~3.3 Å) .

- Refinement Challenges : Disordered solvent molecules (e.g., DMF) require SQUEEZE in PLATON. For SHELXL users, ISOR and SIMU restraints improve thermal ellipsoid modeling. Always validate against Fo-Fc maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。